molecular formula C12H17N3O2 B5003311 3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol

3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol

Cat. No.: B5003311
M. Wt: 235.28 g/mol
InChI Key: XFIXESQSIRJANY-UHFFFAOYSA-N
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Description

3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with a methoxy group at the 5-position, a methyl group at the 1-position, and an amino-propanol side chain at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with methoxyacetic acid under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Amino-Propanol Side Chain: The final step involves the nucleophilic substitution of the 2-position with 3-aminopropanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 3-[(5-Hydroxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol.

    Reduction: Formation of 3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-amine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The methoxy and amino groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol
  • 3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]ethanol
  • 3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]butan-1-ol

Uniqueness

3-[(5-Methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(5-methoxy-1-methylbenzimidazol-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-15-11-5-4-9(17-2)8-10(11)14-12(15)13-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIXESQSIRJANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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